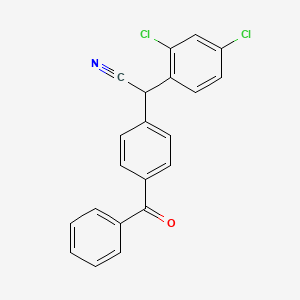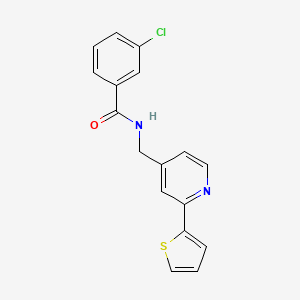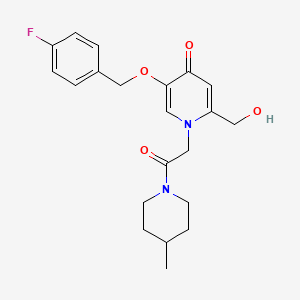![molecular formula C11H11F2N3O B2969623 [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1774482-57-3](/img/structure/B2969623.png)
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound with the molecular formula C11H11F2N3O and a molecular weight of 239.22 g/mol This compound features a triazole ring substituted with a difluorophenylethyl group and a methanol group
作用機序
In terms of biochemical pathways, gemcitabine is a pyrimidine nucleoside analog and a cell cycle-specific anti-cancer chemotherapy drug . It interferes with the process of DNA synthesis, thereby inhibiting the growth of cancer cells .
The pharmacokinetics of gemcitabine involves rapid inactivation by gut and liver cytidine deaminase (CD) to 2′,2′-difluoro-2′-deoxyuridine (dFdU), resulting in poor oral bioavailability . Therefore, it’s usually administered intravenously .
The result of gemcitabine’s action is the inhibition of cancer cell growth, making it an effective treatment for certain types of cancers .
Environmental factors such as temperature can influence the action of gemcitabine. For instance, hyperthermia treatment has been shown to alter the mechanism of gemcitabine metabolism in pancreatic cancer cells .
準備方法
The synthesis of [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Difluorophenylethyl Group:
Addition of the Methanol Group: The final step involves the addition of the methanol group to the triazole ring, which can be accomplished through various methods such as reduction or substitution reactions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
化学反応の分析
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The difluorophenylethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
科学的研究の応用
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: can be compared with other similar compounds, such as:
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: This compound lacks the difluoro substitution, which may affect its reactivity and biological activity.
[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol: The presence of an additional fluorine atom may enhance its stability and reactivity.
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: This compound features a pyrazole ring instead of a triazole ring, which may result in different chemical and biological properties.
The uniqueness of This compound lies in its specific combination of a triazole ring, difluorophenylethyl group, and methanol group, which confer distinct chemical and biological properties.
特性
IUPAC Name |
[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13,9-4-2-1-3-5-9)8-16-6-10(7-17)14-15-16/h1-6,17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULSAWGPHTIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)CO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)
![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2969550.png)


![1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2969554.png)



![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969562.png)
